molecular formula C17H16BrN3OS B11482699 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea

Cat. No.: B11482699
M. Wt: 390.3 g/mol
InChI Key: PCRJWAMHWUKLRW-UHFFFAOYSA-N
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Description

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea is a synthetic organic compound that features a unique combination of a thiazole ring and a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by bromination and subsequent coupling with diphenylurea .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of efficient catalysts and reaction conditions that minimize by-products and waste. The process may also be scaled up using continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can modify the thiazole ring .

Scientific Research Applications

1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring and diphenylurea moiety contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    1-[5-(Chloromethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-[5-(Methyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea: Lacks the halogen substituent, affecting its reactivity and interactions.

Uniqueness: 1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for both synthetic and biological applications .

Properties

Molecular Formula

C17H16BrN3OS

Molecular Weight

390.3 g/mol

IUPAC Name

1-[5-(bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]-1,3-diphenylurea

InChI

InChI=1S/C17H16BrN3OS/c18-11-15-12-19-17(23-15)21(14-9-5-2-6-10-14)16(22)20-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,20,22)

InChI Key

PCRJWAMHWUKLRW-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=N1)N(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3)CBr

Origin of Product

United States

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